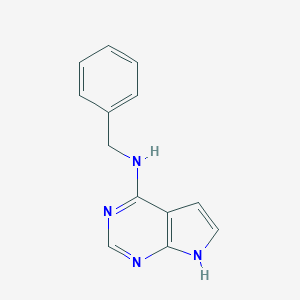

6-Benzylamino-7-deazapurine

Vue d'ensemble

Description

La N-acétyl-L-carnosine est un dipeptide naturel composé de bêta-alanine et de L-histidine, avec un groupe acétyle supplémentaire lié à la bêta-alanine. Ce composé est connu pour ses propriétés antioxydantes et est couramment utilisé dans les gouttes oculaires pour traiter et prévenir les cataractes. L'acétylation de la L-carnosine améliore sa stabilité et sa biodisponibilité, la rendant plus efficace que la L-carnosine seule .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La N-acétyl-L-carnosine peut être synthétisée par condensation de la N-acétyl-bêta-alanine et de la L-histidine. Le processus implique les étapes suivantes :

Acétylation de la bêta-alanine : La bêta-alanine est mise à réagir avec le chlorure d'acétyle dans un solvant non polaire comme le toluène à 50°C pour former la N-acétyl-bêta-alanine.

Condensation avec la L-histidine : La N-acétyl-bêta-alanine est ensuite condensée avec la L-histidine en présence d'un agent de condensation pour former la N-acétyl-L-carnosine.

Méthodes de production industrielle : Dans les milieux industriels, la synthèse de la N-acétyl-L-carnosine implique des étapes similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le produit final est purifié par des techniques de cristallisation et de filtration .

Analyse Des Réactions Chimiques

Types de réactions : La N-acétyl-L-carnosine subit diverses réactions chimiques, notamment :

Hydrolyse : Le groupe acétyle peut être hydrolysé en conditions acides ou basiques pour produire de la L-carnosine.

Oxydation : Elle peut subir des réactions d'oxydation, en particulier en présence d'espèces réactives de l'oxygène, conduisant à la formation de dérivés oxydés.

Réactifs et conditions courantes :

Hydrolyse : Des solutions acides ou basiques sont utilisées pour hydrolyser le groupe acétyle.

Oxydation : Des espèces réactives de l'oxygène ou des agents oxydants comme le peroxyde d'hydrogène peuvent être utilisés.

Principaux produits :

Hydrolyse : L-carnosine et acide acétique.

Oxydation : Dérivés oxydés de la N-acétyl-L-carnosine

4. Applications de la recherche scientifique

La N-acétyl-L-carnosine a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes antioxydants et le piégeage des radicaux libres.

Biologie : Étudié pour son rôle dans la protection cellulaire contre le stress oxydatif et son potentiel à améliorer la longévité cellulaire.

Médecine : Largement utilisé en ophtalmologie pour le traitement et la prévention des cataractes. Il est également étudié pour ses effets neuroprotecteurs potentiels dans les maladies neurodégénératives.

Industrie : Utilisé dans la formulation de gouttes oculaires et d'autres produits pharmaceutiques en raison de sa stabilité et de sa biodisponibilité.

5. Mécanisme d'action

La N-acétyl-L-carnosine exerce ses effets par plusieurs mécanismes :

Activité antioxydante : Elle piège les espèces réactives de l'oxygène et de l'azote, réduisant le stress oxydatif et prévenant les dommages cellulaires.

Chélation des ions métalliques : Elle se lie aux ions métalliques, les empêchant de catalyser la formation de radicaux libres.

Effets anti-inflammatoires : Elle régule à la baisse la production de médiateurs pro-inflammatoires, réduisant l'inflammation.

Inhibition de l'agrégation des protéines : Elle inhibe l'agrégation des protéines, ce qui est bénéfique dans des conditions comme les cataractes et les maladies neurodégénératives.

Applications De Recherche Scientifique

Biomedical Research Applications

Cytokinin Analog :

6-Benzylamino-7-deazapurine functions as a cytokinin analog, which are plant hormones that promote cell division and growth. Its application in plant biology has shown promising results in stimulating plant growth, enhancing fruit quality, and improving flowering processes.

Anticancer Potential :

Due to its structural similarities with other nucleoside analogs known for cytotoxicity against cancer cell lines, this compound is being investigated for potential anticancer properties. Studies suggest that it may interact with enzymes involved in nucleic acid synthesis and metabolism, influencing cellular processes such as division and differentiation.

Mechanism of Action :

Research has demonstrated that this compound interacts with specific enzymes crucial for nucleic acid synthesis. This interaction can be studied through techniques like affinity chromatography and binding assays, which elucidate its mechanism of action within cellular systems.

Agricultural Applications

The compound's role as a cytokinin analog extends beyond basic research into practical agricultural applications. It has been shown to:

- Stimulate plant growth.

- Enhance fruit quality.

- Improve flowering processes.

These properties make it valuable for agricultural practices aimed at increasing crop yields and quality.

Pharmaceutical Development

Modulation of Epigenetic Enzymes :

Recent patents have highlighted the potential of this compound as a modulator of epigenetic enzymes, particularly in the context of treating disorders like cancer and neurological diseases. The compound's ability to influence protein methylation pathways could provide new avenues for therapeutic interventions .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 6-Benzylaminopurine | Benzyl group at position 6 | Widely used as a plant growth regulator |

| 7-Deazapurine | Lacks nitrogen at position 7 | Exhibits antibacterial properties |

| Tubercidin | Contains a ribonucleoside structure | Known for potent cytotoxicity against cancer cells |

| N-benzyladenine | Benzyl group at position 6 | Functions similarly as a cytokinin |

The versatility of this compound lies in its combined purine-like and cytokinin-like properties, making it significant for both agricultural and pharmaceutical applications.

Mécanisme D'action

N-acetyl-L-Carnosine exerts its effects through several mechanisms :

Antioxidant Activity: It scavenges reactive oxygen and nitrogen species, reducing oxidative stress and preventing cellular damage.

Metal Ion Chelation: It binds to metal ions, preventing them from catalyzing the formation of free radicals.

Anti-inflammatory Effects: It downregulates the production of pro-inflammatory mediators, reducing inflammation.

Protein Aggregation Inhibition: It inhibits the aggregation of proteins, which is beneficial in conditions like cataracts and neurodegenerative diseases.

Comparaison Avec Des Composés Similaires

La N-acétyl-L-carnosine est comparée à d'autres composés similaires tels que la L-carnosine et l'ansérine :

L-carnosine : Bien que les deux composés aient des propriétés antioxydantes, la N-acétyl-L-carnosine est plus stable et biodisponible en raison du groupe acétyle.

Ansérine : Un autre dipeptide ayant des propriétés antioxydantes similaires, mais la N-acétyl-L-carnosine est plus efficace pour pénétrer dans les tissus comme la cornée.

Composés similaires :

- L-carnosine

- Ansérine

- Dérivés de la carnosine avec diverses modifications

La N-acétyl-L-carnosine se distingue par sa stabilité accrue, sa biodisponibilité et son efficacité dans les applications médicales, en particulier en ophtalmologie.

Activité Biologique

6-Benzylamino-7-deazapurine is a purine analogue that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential as an antiviral, anticancer, and antimicrobial agent. Understanding its biological activity is crucial for developing new therapeutic agents.

Chemical Structure and Properties

This compound features a modified purine ring structure, where the 7-position is substituted with a benzylamino group. This structural modification enhances its interaction with biological targets compared to standard purines.

The biological activity of this compound is largely attributed to its ability to act as a nucleoside analogue, interfering with nucleic acid synthesis and function. It exhibits several mechanisms of action:

- Inhibition of Viral Replication : The compound mimics natural nucleosides, disrupting viral RNA and DNA synthesis.

- Antitumor Activity : It induces apoptosis in cancer cells by inhibiting key enzymes involved in nucleotide metabolism.

- Antimicrobial Effects : The compound shows activity against various bacterial and fungal strains by disrupting their nucleic acid synthesis.

Biological Activity Overview

The following table summarizes the biological activities of this compound based on recent research findings:

| Activity | Description | References |

|---|---|---|

| Antiviral | Effective against RNA viruses, including HIV and HCV. | |

| Antitumor | Induces cytotoxicity in various cancer cell lines (e.g., leukemia, melanoma). | |

| Antimicrobial | Exhibits activity against both gram-positive and gram-negative bacteria. | |

| Mechanism of Action | Acts as a nucleoside analogue, inhibiting nucleic acid synthesis. |

Antiviral Activity

A study demonstrated that this compound effectively inhibited the replication of the hepatitis C virus (HCV) in vitro. The compound showed a dose-dependent response, with significant reductions in viral load at concentrations as low as 10 µM.

Antitumor Activity

In vitro assays revealed that this compound exhibited potent cytotoxic effects against various cancer cell lines, including L1210 (leukemia) and A549 (lung carcinoma). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Antimicrobial Activity

Research indicated that this compound displayed antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

Research Findings

Recent studies have focused on optimizing the pharmacological properties of this compound through structural modifications. These modifications aim to enhance its efficacy and reduce potential side effects. For instance:

- Structural Variants : Analogues with different substitutions at the benzyl group have shown improved potency against specific viral strains.

- Combination Therapies : Combining this compound with existing antiviral drugs has been explored to enhance therapeutic outcomes.

Propriétés

IUPAC Name |

N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-2-4-10(5-3-1)8-15-13-11-6-7-14-12(11)16-9-17-13/h1-7,9H,8H2,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTDTJWTCBSTMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=NC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404394 | |

| Record name | 6-Benzylamino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60972-04-5 | |

| Record name | 6-Benzylamino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.